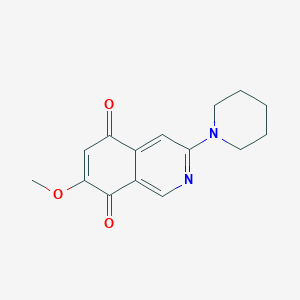

7-Methoxy-3-(piperidin-1-yl)isoquinoline-5,8-dione

Description

Structure

3D Structure

Properties

CAS No. |

54753-69-4 |

|---|---|

Molecular Formula |

C15H16N2O3 |

Molecular Weight |

272.30 g/mol |

IUPAC Name |

7-methoxy-3-piperidin-1-ylisoquinoline-5,8-dione |

InChI |

InChI=1S/C15H16N2O3/c1-20-13-8-12(18)10-7-14(16-9-11(10)15(13)19)17-5-3-2-4-6-17/h7-9H,2-6H2,1H3 |

InChI Key |

JANYONZZSBXHEA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=O)C2=CC(=NC=C2C1=O)N3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Overview

Based on patent WO2020055192A2 and related literature, the preparation involves the following key stages:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Halogenation of isoquinoline precursor | Bromine or other halogen sources | Introduces halogen at reactive positions for substitution |

| 2 | Nucleophilic substitution with piperidine | Piperidine, triethylamine, benzene or DMF solvent | Piperidine displaces halogen to form 3-(piperidin-1-yl) derivative |

| 3 | Methoxylation at position 7 | Methoxy source (e.g., sodium methoxide) | Introduces 7-methoxy substituent |

| 4 | Oxidation to quinoline-5,8-dione core | Oxidizing agents or controlled reaction conditions | Forms the quinoline-5,8-dione structure |

| 5 | Purification | Flash chromatography or recrystallization | Yields pure compound |

Detailed Reaction Conditions

- Halogenation : The precursor isoquinoline compound is treated with bromine or a halogenating agent to selectively halogenate the 3-position, facilitating subsequent nucleophilic substitution.

- Piperidine substitution : Piperidine is added dropwise to the halogenated intermediate in the presence of triethylamine as a base, typically in benzene or DMF solvent, at room temperature or slightly elevated temperatures (e.g., 25–60 °C). The reaction proceeds rapidly (minutes to hours).

- Methoxylation : Introduction of the methoxy group at position 7 can be achieved by nucleophilic substitution using sodium methoxide or via methylation of a hydroxy precursor.

- Oxidation : The quinoline-5,8-dione core is formed by oxidation, often under acidic or catalytic conditions, ensuring the formation of the 5,8-dione functionality.

- Purification : The crude product is purified by flash chromatography using ethyl acetate/hexane mixtures or recrystallization to obtain the target compound as a solid.

Example Synthesis from Literature

A closely related compound, 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione, was synthesized as follows (adapted for 7-methoxy derivative):

This method can be adapted by replacing the chloro substituent at position 7 with a methoxy group via methoxylation steps.

Alternative Synthetic Routes and Research Findings

Synthesis via Spiro-isoquinolino-piperidine Intermediates

Research on spiro-isoquinolino-piperidine derivatives provides insight into piperidine incorporation on isoquinoline cores:

- Piperidine-containing intermediates are synthesized by nucleophilic substitution on isoquinoline derivatives.

- Subsequent cyclization and functional group modifications yield quinoline-5,8-dione derivatives with piperidinyl substitution.

- Typical yields range from 55% to 83% for intermediate steps, with purification by trituration or chromatography.

Reaction Conditions Summary

| Intermediate | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Piperidine substitution | Piperidine, triethylamine | DMF or benzene | 0–25 °C | 5 min to 6 h | 58–75% |

| Cyclization | Trifluoromethane sulfonic acid | - | 130 °C | 4 h | 58% |

| Boc protection (optional) | Boc anhydride, triethylamine | Methanol | Room temp | 16 h | 55% |

| Deprotection | HCl in dioxane | Room temp | 12 h | 74% |

These steps illustrate the versatility of the synthetic approach to install piperidinyl groups and functionalize the isoquinoline core.

Summary Table of Preparation Methods

| Method Aspect | Description | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Halogenation | Introduce halogen for substitution | Bromine, POCl3 | Room temp to reflux | High | Precursor activation |

| Piperidine substitution | Nucleophilic displacement of halogen | Piperidine, triethylamine | 0–60 °C, 5 min to 6 h | 58–75% | Key step for piperidinyl group |

| Methoxylation | Introduce methoxy group at position 7 | Sodium methoxide or methylating agents | Mild heating | Moderate to high | May require hydroxy precursor |

| Oxidation | Formation of quinoline-5,8-dione core | Oxidants or acidic conditions | Controlled temp | High | Final core formation |

| Purification | Flash chromatography or recrystallization | Ethyl acetate/hexane | Ambient | - | Ensures compound purity |

Research Findings and Notes

- The preparation methods are adaptable and can be modified for various substituents on the quinoline-5,8-dione scaffold.

- Piperidine substitution is generally efficient and rapid under mild conditions, with triethylamine serving as a base to facilitate the reaction.

- Methoxylation at position 7 can be achieved either by direct substitution or via methylation of hydroxy intermediates, depending on the starting material availability.

- Purification by flash chromatography is standard to isolate the pure compound.

- The synthetic routes are supported by patent literature and peer-reviewed research, ensuring reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-(piperidin-1-yl)isoquinoline-5,8-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups such as hydroxyl, halogen, or alkyl groups.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

Research indicates that isoquinoline derivatives, including 7-Methoxy-3-(piperidin-1-yl)isoquinoline-5,8-dione, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have been tested against breast cancer cell lines, demonstrating potent activity comparable to established chemotherapeutics like Doxorubicin .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in neurodegenerative disorders such as Alzheimer's disease. By modulating key pathways involved in neuroinflammation and oxidative stress, it may help mitigate neuronal damage. The inhibition of cyclin-dependent kinases (CDKs) has been associated with neuroprotection and cognitive enhancement .

3. Metabolic Disorders

this compound may also play a role in treating metabolic syndromes, including type 2 diabetes and obesity. Compounds that inhibit 11β-hydroxysteroid dehydrogenase type 1 have shown promise in managing insulin resistance and related metabolic disorders . This suggests that the compound could be beneficial in developing therapies aimed at metabolic health.

Case Studies

Several case studies highlight the efficacy of isoquinoline derivatives similar to this compound:

Mechanism of Action

The mechanism of action of 7-Methoxy-3-(piperidin-1-yl)isoquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Regioselectivity

A key challenge in synthesizing isoquinoline-5,8-diones is achieving regioselective substitution. The target compound’s C3-piperidinyl and C7-methoxy groups deviate from the typical C7-dominated substitution pattern observed in analogues (e.g., 7-phenylamino or 7-bromo derivatives) . For instance:

- C7-Substituted Analogues: 6b (4-Acetyl-3-methyl-1-phenyl-7-(phenylamino)isoquinoline-5,8-dione): Synthesized via amination at C7 with 70% yield . 6-Bromo-7-(methylamino)isoquinoline-5,8-dione: Features a bromine at C6 and methylamino at C7, requiring regioselective strategies to bypass C7 preference .

- C3-Substituted Analogues : Rare due to synthetic hurdles. The target compound’s C3-piperidinyl group likely necessitated alternative routes, such as Ag₂O-mediated coupling (as seen in 4c synthesis) .

Physicochemical Properties

Notes:

- Methoxy and piperidinyl groups may enhance solubility in polar aprotic solvents compared to halogenated analogues.

- The absence of amino groups in the target compound reduces hydrogen-bonding capacity relative to 6b or 6e.

Cytotoxicity Profiles

- 6b, 6e, 6f: Tested against MRC-5 (normal lung), AGS (gastric), and HL-60 (leukemia) cells. IC₅₀ values range from 0.195–100 μM, with 6e showing superior potency (IC₅₀ < 1 μM in HL-60) .

- Carbohydrate-Based Derivative: Exhibited 1.7-fold higher activity than vinorelbine against H1299 lung cancer cells, emphasizing the role of polar groups (e.g., ribofuranosidyl) in enhancing selectivity .

- Demethyldeoxyamphimedine (56) : Demonstrates that fused-ring systems (pyridoacridine alkaloids) can achieve potent activity but require complex synthesis .

Key SAR Insights :

C7 Substitution: Electron-donating groups (e.g., -OCH₃, -NHPh) may stabilize semiquinone radicals, augmenting ROS generation.

C3 Substitution : Lipophilic groups (e.g., piperidinyl) likely improve membrane permeability but may reduce solubility.

Biological Activity

7-Methoxy-3-(piperidin-1-yl)isoquinoline-5,8-dione is a synthetic compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities. Isoquinoline derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group at the 7-position and a piperidine moiety at the 3-position of the isoquinoline ring system.

Anticancer Activity

Research has indicated that derivatives of isoquinoline, including this compound, exhibit significant anticancer properties. A study on related compounds demonstrated that isoquinoline derivatives can induce apoptosis in various cancer cell lines through multiple pathways:

-

Mechanism of Action :

- Induction of apoptosis via mitochondrial pathways.

- Inhibition of key signaling pathways such as ERK and CDC2.

- Modulation of cell cycle progression by affecting cyclin B1 and phospho-CDC2 levels.

- Efficacy :

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of a structurally similar compound (PT-262) derived from isoquinoline on lung carcinoma cells. The findings highlighted that treatment with PT-262 resulted in significant apoptosis and cell cycle arrest in both p53-wild type and p53-null cells . This suggests that this compound may have similar effects due to structural similarities.

Case Study 2: Antibacterial Potential

In a comparative study of various alkaloids, compounds similar to this compound exhibited notable antibacterial activity against multiple strains of bacteria. The results indicated that specific structural features contribute to enhanced antimicrobial potency .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for 7-Methoxy-3-(piperidin-1-yl)isoquinoline-5,8-dione?

- Methodological Answer : The compound can be synthesized via MnO₂ oxidation of intermediates such as methyl 5,8-dihydroxy-1,3-dimethylisoquinoline-4-carboxylate, yielding isoquinoline-5,8-dione cores (80% yield) . Subsequent regioselective substitution at the C3 position with piperidine can be achieved using halogenated precursors (e.g., 6-bromoisoquinoline-5,8-dione) under nucleophilic aromatic substitution conditions. Methoxy groups at C7 enhance regioselectivity by directing reactions to C3 or C6 positions .

Q. How is the purity and structural integrity of this compound confirmed?

- Methodological Answer : Purity is verified via HPLC (e.g., 99.4% purity for regioisomeric mixtures) , while structural confirmation relies on H/C NMR and high-resolution mass spectrometry (HRMS). For example, C NMR peaks at δ 179.2 (quinone carbonyl) and δ 155.9 (methoxy-substituted carbon) are diagnostic . Column chromatography (e.g., silica gel with hexane:EtOAc gradients) is critical for isolating regioisomers .

Advanced Research Questions

Q. How can regioselectivity challenges in C6 vs. C7 substitution be addressed during synthesis?

- Methodological Answer : Regioselectivity is influenced by directing groups and solvent polarity. Methoxy or halogen substituents at C7 bias substitution toward C3 or C6 positions via electronic effects . For example, reactions in ethanol favor C6 substitution (5:1 regioselectivity), whereas chloroform reduces selectivity (1:1 ratio) . Blue-light-mediated amination with potassium persulfate can also enforce C6 selectivity, albeit requiring hydrolysis to resolve intermediates .

Q. What strategies improve yields in piperidine-substitution reactions?

- Methodological Answer : Optimizing reaction media and catalysts is key. Ultrasound-accelerated Michel additions under cerium catalysis enhance nucleophilic substitution rates (e.g., 72% yield for 6-(3-methoxyphenylamino) derivatives) . Microwave irradiation reduces reaction times and improves yields in Diels-Alder cyclizations . Pre-cooling reactants (e.g., 0°C for PIFA-mediated oxidations) minimizes side reactions .

Q. How is the biological activity of this compound evaluated?

- Methodological Answer : Activity is assessed via kinase inhibition assays (e.g., EGFR/HER2) in 96-well plates using ATP-competitive binding protocols. Compounds are tested at 10 µM concentrations, with IC₅₀ values determined via fluorescence-based detection of phosphorylated substrates . For antimicrobial studies, broth microdilution assays (MIC determination) against Gram-positive/negative strains are employed, with quinolone scaffolds showing enhanced activity .

Q. How are contradictory data in regioselective amination resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity or competing pathways (e.g., formation of p-iminoquinones instead of mono-substituted products). Hydrolysis of intermediates (e.g., acetic acid reflux) can recover desired products . 2D NMR (NOESY, HSQC) clarifies substitution patterns, while kinetic studies under varied temperatures/pH identify dominant pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.